molecular formula C10H7N3O B14650744 Acetamide, 2,2-dicyano-N-phenyl- CAS No. 51718-14-0

Acetamide, 2,2-dicyano-N-phenyl-

Cat. No.: B14650744
CAS No.: 51718-14-0
M. Wt: 185.18 g/mol
InChI Key: YCIYIQBCYNRKSY-UHFFFAOYSA-N
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Description

Acetamide, 2,2-dicyano-N-phenyl-: is an organic compound with the molecular formula C10H7N3O It is a derivative of acetamide, characterized by the presence of two cyano groups and a phenyl group attached to the nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Acetamide, 2,2-dicyano-N-phenyl- typically involves the reaction of aniline with malononitrile in the presence of a suitable catalyst. The reaction conditions often include a solvent such as ethanol and a temperature range of 60-80°C. The process can be summarized as follows: [ \text{C}_6\text{H}_5\text{NH}_2 + \text{CH}_2(\text{CN})_2 \rightarrow \text{C}_6\text{H}_5\text{NHC}(\text{CN})_2 ]

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography are common in industrial settings.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: Acetamide, 2,2-dicyano-N-phenyl- can undergo oxidation reactions, typically in the presence of strong oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, leading to the formation of corresponding amines.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the cyano groups can be replaced by other nucleophiles such as amines or alcohols.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO₄), hydrogen peroxide (H₂O₂)

    Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)

    Substitution: Amines, alcohols, and other nucleophiles

Major Products Formed:

    Oxidation: Formation of corresponding nitriles or carboxylic acids

    Reduction: Formation of primary or secondary amines

    Substitution: Formation of substituted acetamides

Scientific Research Applications

Chemistry: Acetamide, 2,2-dicyano-N-phenyl- is used as an intermediate in organic synthesis, particularly in the preparation of heterocyclic compounds and pharmaceuticals.

Biology: In biological research, this compound is studied for its potential as a building block in the synthesis of bioactive molecules.

Medicine: The compound’s derivatives are explored for their potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: In the industrial sector, Acetamide, 2,2-dicyano-N-phenyl- is used in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of Acetamide, 2,2-dicyano-N-phenyl- involves its interaction with specific molecular targets, such as enzymes or receptors. The cyano groups and the phenyl ring play a crucial role in its binding affinity and specificity. The compound can modulate various biochemical pathways, leading to its observed effects in different applications.

Comparison with Similar Compounds

    Acetanilide (N-phenylacetamide): Similar structure but lacks the cyano groups.

    N,N-Dimethylacetamide (DMA): Contains dimethyl groups instead of cyano groups.

    Benzamide: Similar structure but with a benzoyl group instead of cyano groups.

Uniqueness: Acetamide, 2,2-dicyano-N-phenyl- is unique due to the presence of two cyano groups, which impart distinct chemical reactivity and potential applications compared to its analogs. The cyano groups enhance its ability to participate in various chemical reactions, making it a valuable compound in synthetic chemistry and industrial applications.

Properties

CAS No.

51718-14-0

Molecular Formula

C10H7N3O

Molecular Weight

185.18 g/mol

IUPAC Name

2,2-dicyano-N-phenylacetamide

InChI

InChI=1S/C10H7N3O/c11-6-8(7-12)10(14)13-9-4-2-1-3-5-9/h1-5,8H,(H,13,14)

InChI Key

YCIYIQBCYNRKSY-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)NC(=O)C(C#N)C#N

Origin of Product

United States

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